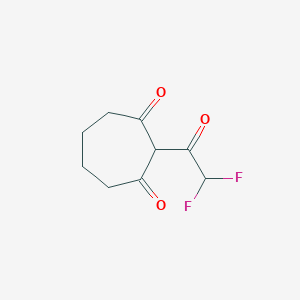
2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione: is a chemical compound with the molecular formula C₉H₁₀F₂O₃ and a molecular weight of 204.17 g/mol . This compound is characterized by the presence of a cycloheptane ring substituted with a difluoroacetyl group and two keto groups at positions 1 and 3 . It is primarily used in research and development settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione typically involves the following steps:
Cycloheptane-1,3-dione Formation: The initial step involves the formation of cycloheptane-1,3-dione through the cyclization of a suitable precursor.
Difluoroacetylation: The cycloheptane-1,3-dione is then subjected to difluoroacetylation using difluoroacetic anhydride or difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto groups can yield alcohols or other reduced forms of the compound.
Substitution: The difluoroacetyl group can participate in substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals .
Wirkmechanismus
The mechanism of action of 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2-(2,2-Difluoroacetyl)cyclohexane-1,3-dione
- 2-(2,2-Difluoroacetyl)cyclopentane-1,3-dione
- 2-(2,2-Difluoroacetyl)cyclooctane-1,3-dione
Uniqueness: 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered or five-membered ring analogs . The presence of the difluoroacetyl group also enhances its reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C9H10F2O3 |
|---|---|
Molekulargewicht |
204.17 g/mol |
IUPAC-Name |
2-(2,2-difluoroacetyl)cycloheptane-1,3-dione |
InChI |
InChI=1S/C9H10F2O3/c10-9(11)8(14)7-5(12)3-1-2-4-6(7)13/h7,9H,1-4H2 |
InChI-Schlüssel |
IZZRDIMKTZNBBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C(=O)C1)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene](/img/structure/B13059033.png)
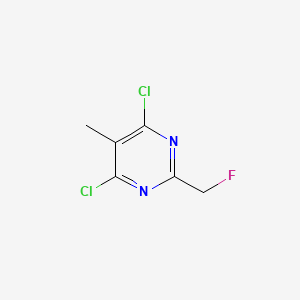
![1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059041.png)

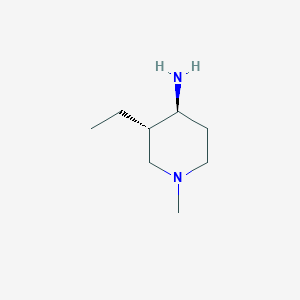
![tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate](/img/structure/B13059073.png)
![4-((2,4-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059080.png)
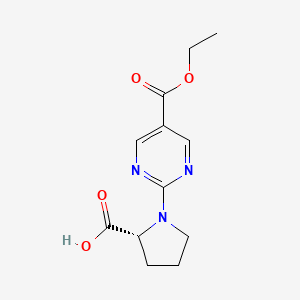
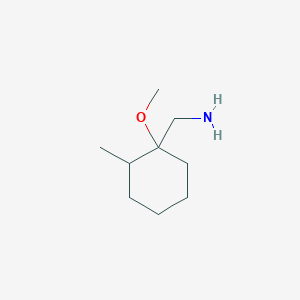
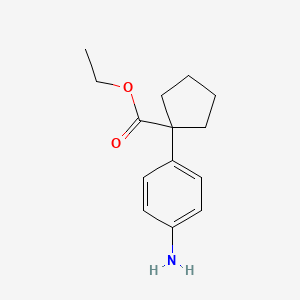
![7-Amino-9-hydroxy-6,8-diazaspiro[3.5]nona-6,8-dien-5-one](/img/structure/B13059100.png)
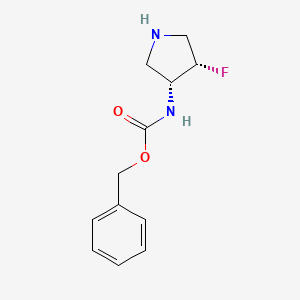
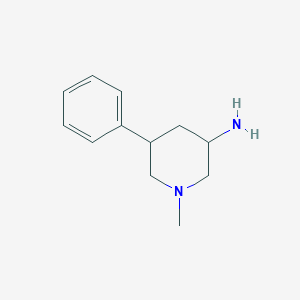
![tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13059113.png)
